molecular formula C11H11Cl2FN2O2 B3042175 N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride CAS No. 524704-94-7

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride

Cat. No.: B3042175
CAS No.: 524704-94-7
M. Wt: 293.12 g/mol
InChI Key: NWDZWPMTYCIHBU-YBEGLDIGSA-N
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Description

N-{[(3-Chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride (CAS 524704-94-7) is a specialized organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research . Its molecular structure integrates a reactive butanimidoyl chloride group with a 3-chloro-4-fluoroaniline moiety, a common pharmacophore in active pharmaceutical ingredients . This combination makes the compound a versatile electrophilic reagent, particularly useful in nucleophilic substitution and coupling reactions to generate more complex molecules . The presence of the imidoyl chloride group is a key reactive handle, allowing researchers to functionalize the molecule with various nucleophiles such as amines, alcohols, and thiols . The 3-chloro-4-fluoroaniline subunit suggests potential for applications in developing compounds with biological activity . As a reactive synthetic intermediate, its primary research value lies in its ability to facilitate the construction of novel molecular architectures for screening and development. The compound should be stored in a cool, dry, and well-ventilated place, and handled with appropriate personal protective equipment due to the reactivity of the acid chloride functional group . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[(Z)-1-chlorobutylideneamino] N-(3-chloro-4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2FN2O2/c1-2-3-10(13)16-18-11(17)15-7-4-5-9(14)8(12)6-7/h4-6H,2-3H2,1H3,(H,15,17)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZWPMTYCIHBU-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOC(=O)NC1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/OC(=O)NC1=CC(=C(C=C1)F)Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride typically involves the reaction of 3-chloro-4-fluoroaniline with butanimidoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the aniline ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of corresponding amines and acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., sodium hydroxide) for substitution reactions and acids (e.g., hydrochloric acid) for hydrolysis. Reaction conditions typically involve controlled temperatures and solvent systems to optimize yield and purity .

Major Products Formed

The major products formed from reactions involving this compound include substituted anilines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards these targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Halogen Positioning: The target compound’s 3-Cl,4-F anilino group creates a strongly electron-deficient aromatic ring, favoring electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. In contrast, 3-Fluoro-4-methylbenzoyl chloride () balances electron-withdrawing F and electron-donating methyl groups, reducing electrophilicity .
  • Imidoyl Chloride vs. Benzoyl Chloride : The target’s imidoyl chloride group is more reactive toward nucleophiles than the benzoyl chloride in , which primarily undergoes acylations. This difference is critical in designing synthetic routes for amines or heterocycles .

Chain Length and Solubility

  • The butanimidoyl chloride chain in the target compound introduces greater hydrophobicity compared to shorter-chain analogs like 4-Fluoro-N-hydroxybenzenecarboximidoylchloride (). This may influence solubility in organic solvents and bioavailability in pharmaceutical contexts .

Pharmaceutical Relevance

  • The 3-chloro-4-fluoroanilino group is a shared motif with the drug ジオトリフ®錠 (), suggesting the target compound could serve as a precursor in its synthesis.

Research Implications and Limitations

While direct data on this compound are sparse, its structural analogs provide valuable insights:

Synthetic Utility : The compound’s reactivity aligns with imidoyl chloride chemistry, enabling applications in amidine or heterocycle synthesis.

Stability Considerations : The carbonyloxy bridge may confer hydrolytic sensitivity, necessitating anhydrous conditions during handling.

Contradictions: Unlike 3-Chloro-N-phenyl-phthalimide (), which is a stable monomer for polymers, the target compound’s labile groups limit its use in materials science but enhance versatility in pharmaceuticals .

Further studies should prioritize experimental characterization of its reactivity, stability, and pharmacokinetic properties.

Biological Activity

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride, also known by its CAS number 524704-94-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition profiles, case studies, and research findings.

  • Molecular Formula : C11H11ClF2N2O2
  • Molecular Weight : 293.12 g/mol
  • CAS Number : 524704-94-7

The compound features a chloro and fluoro substituent on the aniline ring, which may influence its biological properties and interactions with various biological targets.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes. One notable target is urease (EC 3.5.1.5), where various compounds with similar structures have shown significant inhibition:

CompoundEnzyme TargetInhibition TypeReference
This compoundUreaseCompetitive
Other Similar CompoundsUreaseNon-competitive

The inhibition of urease is particularly relevant in treating conditions such as kidney stones and certain infections caused by urease-producing bacteria.

Anticancer Activity

Recent studies have suggested that compounds related to this compound exhibit anticancer properties. For instance:

  • Case Study 1 : A derivative of this compound demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest.
  • Case Study 2 : Another study highlighted its effectiveness in inhibiting tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : The compound's structure allows it to bind effectively to active sites of enzymes like urease, thereby inhibiting their function.
  • Cellular Uptake : The presence of fluorine atoms may enhance membrane permeability, facilitating cellular uptake and subsequent biological activity.

Pharmacological Studies

Various pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:

  • Toxicity Assessment : Initial toxicity studies indicate that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations.
  • Bioavailability Studies : Research into the pharmacokinetics shows that modifications in the chemical structure can significantly affect bioavailability and metabolic stability.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that variations in halogen substitution can lead to significant differences in biological activity:

Compound NameHalogen SubstitutionBiological Activity
Compound AFluorineHigh anticancer activity
Compound BChlorineModerate urease inhibition
This compoundFluorine & ChlorineStrong urease inhibition

Q & A

Basic Question: What are the recommended synthetic routes for N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride, and how can intermediates be characterized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of 3-chloro-4-fluoroaniline with a carbonyl source (e.g., phosgene or triphosgene) to form the anilinocarbonyl intermediate. Subsequent reaction with butanimidoyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) yields the target compound.

  • Key Steps :
    • Intermediate characterization via FT-IR (amide C=O stretch at ~1650–1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm for chloro-fluoro substitution) .
    • Purity assessment using HPLC with a C18 column (acetonitrile/water mobile phase) to resolve unreacted starting materials.

Advanced Question: How can reaction conditions be optimized to mitigate competing side reactions during the substitution of the chloro group in this compound?

Methodological Answer:
Competing hydrolysis or over-substitution can occur due to the electrophilic nature of the chloro group. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states while minimizing nucleophilic interference .
  • Temperature Control : Maintain sub-ambient temperatures (−10°C to 0°C) to slow hydrolysis kinetics while allowing selective substitution .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as demonstrated in analogous quinoline derivatives .

Basic Question: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of MS , NMR , and X-ray crystallography is essential:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₁₀Cl₂FNO₃).
  • ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm for imidoyl and carbamate groups) and aromatic carbons (δ 110–150 ppm) .
  • X-ray Crystallography : Resolve steric effects from the bulky butanimidoyl moiety, ensuring no π-stacking distortions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols with Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922) as controls, as applied to structurally related antimicrobial agents .
  • Purity Thresholds : Ensure ≥95% purity (via HPLC) to exclude confounding effects from byproducts like hydrolyzed imidoyl chlorides .
  • Dose-Response Curves : Validate activity across multiple concentrations (1–100 µM) to distinguish true efficacy from solvent artifacts .

Basic Question: What are the stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:
The compound is moisture-sensitive due to its reactive imidoyl chloride group.

  • Storage : Under argon at −20°C in amber vials to prevent photolysis and hydrolysis .
  • Degradation Monitoring :
    • TLC (silica gel, ethyl acetate/hexane) to detect hydrolysis products (Rf shift from 0.7 to 0.3).
    • Karl Fischer Titration to ensure solvent water content <50 ppm .

Advanced Question: What computational methods can predict the reactivity of the carbonyloxy group in nucleophilic environments?

Methodological Answer:
DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the carbonyloxy group:

  • Electrostatic Potential Maps : Highlight electron-deficient regions susceptible to nucleophilic attack (e.g., by amines or thiols) .
  • Transition State Analysis : Compare activation energies for substitutions at the chloro vs. fluoro positions to guide synthetic modifications .

Basic Question: How can researchers validate the compound’s role as a building block for larger pharmacophores?

Methodological Answer:

  • Coupling Reactions : Test Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to append aryl boronic acids to the anilino group .
  • Biological Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity to target proteins (e.g., kinase enzymes), referencing protocols for similar triazole-carboxamides .

Advanced Question: What strategies address low yields in large-scale syntheses of this compound?

Methodological Answer:
Scale-up challenges often stem from exothermic side reactions. Solutions include:

  • Flow Chemistry : Continuous reactors with precise temperature control (ΔT ±1°C) improve reproducibility .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride
Reactant of Route 2
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N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride

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